molecular formula C10H10N2 B14224135 (2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine CAS No. 551942-21-3

(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine

Cat. No.: B14224135
CAS No.: 551942-21-3
M. Wt: 158.20 g/mol
InChI Key: XHFLYXSLDQQWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine is a nitrogen-containing heterocyclic compound featuring a nine-membered diazonine ring fused with a pyrrole moiety. The "2Z" designation indicates the cis (Z) configuration of the double bond within the structure.

Properties

CAS No.

551942-21-3

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1H-pyrrolo[1,2-d][1,4]diazonine

InChI

InChI=1S/C10H10N2/c1-2-6-11-7-9-12-8-3-5-10(12)4-1/h1-8H,9H2

InChI Key

XHFLYXSLDQQWPR-UHFFFAOYSA-N

Canonical SMILES

C1C=NC=CC=CC2=CC=CN21

Origin of Product

United States

Preparation Methods

The synthesis of 1H-PYRROLO[1,2-D][1,4]DIAZONINE can be achieved through several synthetic routes. One common method involves the fusion of a pyrazinone to a pyrrole derivative . This process typically includes the following steps:

    Formation of Pyrrole Derivative: Starting with a pyrrole-2-carboxamide, electrophilic groups are introduced to the amide, which then react intramolecularly with the nucleophilic pyrrole nitrogen.

    Cyclization: The intermediate undergoes cyclization to form the diazonine ring system.

    Purification: The final product is purified using chromatographic techniques.

Chemical Reactions Analysis

1H-PYRROLO[1,2-D][1,4]DIAZONINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1H-PYRROLO[1,2-D][1,4]DIAZONINE has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-PYRROLO[1,2-D][1,4]DIAZONINE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system . These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

  • 1H-Pyrrolo[3,2-d]pyrimidine derivatives (e.g., SY006055): These feature a six-membered pyrimidine ring fused to pyrrole, with established roles as kinase inhibitors or nucleotide analogs .
  • 1H-Pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) : These contain a seven-membered ring and are synthesized via thioacetamide-mediated annulation, exhibiting bioactivity akin to isatin derivatives .
  • Thieno[3,2-d]pyrimidines: Sulfur-containing analogs used in anticancer and antiviral drug development, often synthesized via Suzuki-Miyaura cross-coupling reactions .
Table 1: Key Structural and Functional Differences
Property (2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine 1H-Pyrrolo[3,2-d]pyrimidine 5-azaisatins Thieno[3,2-d]pyrimidines
Ring Size 9-membered 6-membered 7-membered 6-membered (with thiophene)
Nitrogen Atoms 3 3 2 2
Functional Groups Double bond (Z-configuration) Diketone Diketone Halogens, morpholino groups
Synthetic Route Not well-documented Annulation, cross-coupling Thioacetamide annulation Suzuki coupling, microwave synthesis
Bioactivity Underexplored Kinase inhibition Antiviral, antimicrobial Anticancer, kinase inhibition

Stability and Reactivity

  • This compound : Stability data are scarce, but its larger ring size may increase conformational flexibility and susceptibility to ring-opening reactions compared to smaller heterocycles.
  • Thieno[3,2-d]pyrimidines: Stability enhanced by electron-withdrawing groups (e.g., morpholino), with decomposition requiring high temperatures (>200°C) .
Table 2: Toxicity Comparison
Compound Acute Toxicity Skin/Eye Irritation Carcinogenicity Handling Precautions
This compound Unknown Likely moderate* Not classified Assume stringent PPE**
1H-Pyrrolo[3,2-d]pyrimidine No data Moderate None reported Gloves, goggles, ventilation
5-azaisatins Low (based on isatin analogs) Low Not tested Standard lab precautions
Thieno[3,2-d]pyrimidines Variable (depends on substituents) High for halogenated derivatives None reported Full-body protection, respiratory gear

Inferred from structural analogs. *PPE: Personal protective equipment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.